2-Bromospiro[fluorene-9,9'-thioxanthene]
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Overview
Description
2-Bromospiro[fluorene-9,9’-thioxanthene] is an organic compound with the molecular formula C25H15BrS and a molecular weight of 427.36 g/mol . This compound is characterized by a spiro linkage between a fluorene and a thioxanthene moiety, with a bromine atom attached to the fluorene ring. It is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromospiro[fluorene-9,9’-thioxanthene] typically involves the following steps :
Starting Materials: The synthesis begins with fluorene and thioxanthene as the primary starting materials.
Bromination: The fluorene is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Spirocyclization: The brominated fluorene undergoes a spirocyclization reaction with thioxanthene under basic conditions, typically using a strong base like potassium tert-butoxide in a suitable solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for 2-Bromospiro[fluorene-9,9’-thioxanthene] may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromospiro[fluorene-9,9’-thioxanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thioxanthene moiety.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce extended conjugated systems .
Scientific Research Applications
2-Bromospiro[fluorene-9,9’-thioxanthene] has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Photovoltaics: Employed in the development of light-harvesting materials for solar cells.
Sensors: Utilized in the fabrication of chemical sensors and biosensors due to its unique electronic properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-Bromospiro[fluorene-9,9’-thioxanthene] in its various applications involves its ability to participate in electronic transitions and charge transport processes. The spiro linkage provides a rigid and planar structure, which enhances its electronic properties. In OLEDs, for example, the compound facilitates efficient charge injection and transport, leading to high electroluminescent efficiency .
Comparison with Similar Compounds
Similar Compounds
2-Bromospiro[fluorene-9,9’-xanthene]: Similar structure but with an oxygen atom instead of sulfur.
2-Bromospiro[fluorene-9,9’-dibenzothiophene]: Contains a dibenzothiophene moiety instead of thioxanthene.
2-Bromospiro[fluorene-9,9’-phenothiazine]: Features a phenothiazine moiety.
Uniqueness
2-Bromospiro[fluorene-9,9’-thioxanthene] is unique due to the presence of the sulfur atom in the thioxanthene moiety, which imparts distinct electronic properties compared to its oxygen or nitrogen analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C25H15BrS |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-bromospiro[fluorene-9,9'-thioxanthene] |
InChI |
InChI=1S/C25H15BrS/c26-16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)27-24-12-6-4-10-21(24)25/h1-15H |
InChI Key |
FSCZCFVSXBNFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5SC6=CC=CC=C46)C=C(C=C3)Br |
Origin of Product |
United States |
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